Cas no 89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone)

1-(2-Bromo-4-methoxy-phenyl)-ethanone structure
89691-67-8 structure
Nome do Produto:1-(2-Bromo-4-methoxy-phenyl)-ethanone
N.o CAS:89691-67-8
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD00465443
CID:706818
PubChem ID:10657006

1-(2-Bromo-4-methoxy-phenyl)-ethanone Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(2-Bromo-4-methoxyphenyl)ethanone
    • 1-(2-BroMo-4-Methoxy-phenyl)-ethanone
    • Ethanone, 1-(2-bromo-4-methoxyphenyl)-
    • 1-acetyl-2-bromo-4-methoxybenzene
    • 2-Brom-4-methoxyacetophenon
    • 2-bromo-4-methoxyacetophenone
    • 2-bromo-p-methoxyacetophenone
    • 3-bromo-4-methoxyacetophenone
    • p-Methoxybromoacetophenone
    • 2'-bromo-4'-methoxyacetophenone
    • 1-(2-bromo-4-methoxyphenyl)ethan-1-one
    • YCISNMVJZZPXBG-UHFFFAOYSA-N
    • 1-(2-bromo-4-methoxyphenyl)-ethanone
    • NE11531
    • SY003342
    • ST50331370
    • Z1874954818
    • 2 in
    • 1-(2-Bromo-4-methoxyphenyl)ethanone (ACI)
    • DA-31490
    • AC1208
    • EN300-126544
    • DTXSID00443115
    • CS-11030
    • Z454080406
    • C9H9BrO2
    • MFCD00465443
    • CS-0130358
    • AKOS010003643
    • SCHEMBL898467
    • 2 inverted exclamation mark -Bromo-4 inverted exclamation mark -methoxyacetophenone
    • 89691-67-8
    • 1-(2-Bromo-4-methoxy-phenyl)-ethanone
    • MDL: MFCD00465443
    • Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
    • Chave InChI: YCISNMVJZZPXBG-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(Br)=CC(OC)=CC=1

Propriedades Computadas

  • Massa Exacta: 227.97900
  • Massa monoisotópica: 227.97859g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 170
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 26.3

Propriedades Experimentais

  • PSA: 26.30000
  • LogP: 2.66030

1-(2-Bromo-4-methoxy-phenyl)-ethanone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZI203-5g
1-(2-Bromo-4-methoxy-phenyl)-ethanone
89691-67-8 98%
5g
¥1225.0 2022-09-28
Enamine
EN300-126544-1.0g
1-(2-bromo-4-methoxyphenyl)ethan-1-one
89691-67-8 95.0%
1.0g
$28.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZI203-5g
1-(2-Bromo-4-methoxy-phenyl)-ethanone
89691-67-8 98%
5g
¥1225.0 2023-04-08
Enamine
EN300-126544-10.0g
1-(2-bromo-4-methoxyphenyl)ethan-1-one
89691-67-8 95.0%
10.0g
$220.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZI203-50mg
1-(2-Bromo-4-methoxy-phenyl)-ethanone
89691-67-8 98%
50mg
¥55.0 2022-09-28
TRC
B696810-250mg
1-(2-Bromo-4-methoxy-phenyl)-ethanone
89691-67-8
250mg
$ 81.00 2023-04-18
TRC
B696810-100mg
1-(2-Bromo-4-methoxy-phenyl)-ethanone
89691-67-8
100mg
$ 64.00 2023-04-18
TRC
B696810-500mg
1-(2-Bromo-4-methoxy-phenyl)-ethanone
89691-67-8
500mg
$ 121.00 2023-04-18
Apollo Scientific
OR315843-1g
2'-Bromo-4'-methoxyacetophenone
89691-67-8 98%
1g
£23.00 2025-02-19
eNovation Chemicals LLC
D686468-5g
2'-Bromo-4'-methoxyacetophenone
89691-67-8 97%
5g
$135 2023-09-03

1-(2-Bromo-4-methoxy-phenyl)-ethanone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Referência
Copper-Catalyzed 6-endo-dig Cyclization-Coupling of 2-Bromoaryl Ketones and Terminal Alkynes toward Naphthyl Aryl Ethers in Water
Su, Lebin; Xie, Shimin; Dong, Jianyu ; Pan, Neng; Yin, Shuang-Feng; et al, Organic Letters, 2022, 24(25), 4569-4574

Método de produção 2

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled; rt
Referência
Synthesis of dibenzo[fg,op]naphthacene derivatives
Cheng, Xiao-hong; Ye, Hui; Yang, Ji-ping, Jishou Daxue Xuebao, 2007, 28(2), 95-99

Método de produção 3

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referência
Synthesis, X-ray structure and aggregation effect of tetramethoxy substituted dibenzo[fg,op]naphthacene
Cheng, Xiao-Hong; Fu, Chang-Jin, Chinese Journal of Chemistry, 2007, 25(11), 1762-1765

Método de produção 4

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties
Su, Lebin; Ren, Tianbing; Dong, Jianyu ; Liu, Lixin; Xie, Shimin; et al, Journal of the American Chemical Society, 2019, 141(6), 2535-2544

Método de produção 5

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referência
Synthesis and Adsorption of Shape-Persistent Macrocycles Containing Polycyclic Aromatic Hydrocarbons in the Rigid Framework
Cheng, Xiaohong; Heyen, An Ver; Mamdouh, Wael; Uji-i, Hiroshi; De Schryver, Frans; et al, Langmuir, 2007, 23(3), 1281-1286

Método de produção 6

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; overnight, rt
Referência
Total synthesis of (±)-bruguierol A via an intramolecular [3+2] cycloaddition of cyclopropane 1,1-diester
Hu, Bao; Xing, Siyang; Ren, Jun; Wang, Zhongwen, Tetrahedron, 2010, 66(30), 5671-5674

Método de produção 7

Condições de reacção
1.1 Catalysts: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent
Kalshetti, Rupali G.; Mandle, Ram D.; Kamble, Sanjay P.; Sudalai, Arumugam, Indian Journal of Chemistry, 2020, (12), 1861-1867

Método de produção 8

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referência
Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component Cyclization
Su, Lebin; Xie, Shimin; Dong, Jianyu ; Liu, Feng; Yin, Shuang-Feng ; et al, Organic Letters, 2022, 24(32), 5994-5999

Método de produção 9

Condições de reacção
1.1 Catalysts: 2210272-60-7 ;  overnight, 50 °C
Referência
Air-stable μ2-hydroxyl bridged cationic binuclear complexes of zirconocene perfluorooctanesulfonates: their structures, characterization and application
Zhang, Xiaohong; Xu, Xinhua; Li, Ningbo; Liang, Zhiwu; Tang, Zilong, Tetrahedron, 2018, 74(15), 1926-1932

Método de produção 10

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; Wang, Jianhui ; Liu, Guiyan, Applied Organometallic Chemistry, 2022, 36(6),

Método de produção 11

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Methanol ;  rt
Referência
Synthesis of benzofuran derivatives and their effect on promoting bone formation
Li, Rui-peng; Guo, Li; Zheng, Hu; Qi, Qing-rong, Huaxi Yaoxue Zazhi, 2015, 30(6), 631-634

Método de produção 12

Condições de reacção
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Referência
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; Ma, Pei-Long; Chen, Hong-Chao; Li, Chuan-Ying; Wang, Peng, Angewandte Chemie, 2020, 59(23), 8937-8940

Método de produção 13

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -20 °C; 3 h, -20 °C
Referência
Facile synthesis of 1-naphthols through a copper-catalyzed arylation of methyl ketones with o-bromoacetophenones
Lou, Zhen-Bang; Pang, Xin-Long; Chen, Chao; Wen, Li-Rong; Li, Ming, Chinese Chemical Letters, 2015, 26(10), 1231-1235

Método de produção 14

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C
Referência
Asymmetric synthesis of (-)-9-epi-metazocine
Chen, Qiang; Huo, Xing; Zheng, Huaiji; She, Xuegong, Synlett, 2012, 23(9), 1349-1352

Método de produção 15

Condições de reacção
1.1 Reagents: Water Solvents: Ethyl lactate ;  24 h, 110 °C
Referência
Catalyst- and acid-free Markovnikov hydration of alkynes in a sustainable H2O/ethyl lactate system
Dandia, Anshu; Saini, Pratibha; Chithra, M. J.; Vennapusa, Sivaranjana Reddy; Parewa, Vijay, Journal of Molecular Liquids, 2021, 331,

Método de produção 16

Condições de reacção
1.1 Catalysts: Zirconium(4+), hexaaquadi-μ-hydroxybis[(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien… ;  overnight, 50 °C
Referência
Synthesis and structure of an air-stable μ2-hydroxy-bridged binuclear complex of bis(methylcyclopentadienyl)dizirconium(IV) perfluorooctanesulfonate and its application in Lewis acid-catalyzed reactions
Zhang, Xiaohong; Lou, Cong; Li, Ningbo; Xu, Xinhua; Qiu, Renhua; et al, Journal of Organometallic Chemistry, 2014, 749, 241-245

Método de produção 17

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  16 h, rt
Referência
Synergic "Click" Boronate/Thiosemicarbazone System for Fast and Irreversible Bioorthogonal Conjugation in Live Cells
Akgun, Burcin; Li, Caishun; Hao, Yubin; Lambkin, Gareth; Derda, Ratmir ; et al, Journal of the American Chemical Society, 2017, 139(40), 14285-14291

1-(2-Bromo-4-methoxy-phenyl)-ethanone Raw materials

1-(2-Bromo-4-methoxy-phenyl)-ethanone Preparation Products

1-(2-Bromo-4-methoxy-phenyl)-ethanone Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone
A916882
Pureza:99%
Quantidade:25g
Preço ($):449.0